molecular formula C19H19N3OS B2491583 (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone CAS No. 2034310-54-6

(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2491583
CAS No.: 2034310-54-6
M. Wt: 337.44
InChI Key: FJQNCEHBRKQION-UHFFFAOYSA-N
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Description

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is a multifaceted compound featuring various heterocyclic and aromatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize (3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone, key intermediates must first be prepared. One common method involves:

  • Preparation of the 6,7-dihydrothieno[3,2-c]pyridine precursor: : This involves the cyclization of appropriate thiophene and amine compounds under acidic conditions.

  • Synthesis of the azetidine moiety: : Reaction of azetidine intermediates with the indole derivative in the presence of coupling agents such as EDCI or DCC.

  • Final coupling reaction: : Linking of the dihydrothienopyridine and azetidine components with the indole moiety under reflux conditions in a suitable solvent like DMF or DMSO.

Industrial Production Methods

For industrial-scale production, optimizing yield and efficiency is crucial. Methods often employ continuous flow reactors and greener solvents to minimize environmental impact and reduce costs. Catalysts and automated systems streamline the process, allowing for larger batch productions with consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone undergoes various reactions:

  • Oxidation: : Using oxidizing agents like KMnO₄ or H₂O₂, forming oxidized derivatives.

  • Reduction: : Catalytic hydrogenation can reduce specific bonds, typically using Pd/C.

  • Substitution: : Nucleophilic or electrophilic substitution reactions, often in the presence of strong bases or acids, respectively.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂ under mild conditions.

  • Reduction: : H₂ with Pd/C, NaBH₄.

  • Substitution: : NaH for deprotonation, followed by electrophile addition.

Major Products Formed

Major products depend on the specific reaction conditions. Oxidation can yield keto- or hydroxy-derivatives. Reduction primarily results in partially or fully hydrogenated products. Substitution reactions produce diverse analogs with varied functional groups.

Scientific Research Applications

Chemistry

The compound's reactivity and structural variety make it a valuable scaffold in synthetic chemistry, particularly in developing novel heterocyclic compounds.

Biology

In biological research, it is explored for its potential as a molecular probe and its interactions with various biomolecules.

Medicine

Pharmacological studies investigate its potential therapeutic applications, targeting various pathways in disease treatment, such as neurodegenerative and inflammatory diseases.

Industry

Industrial applications include its use as a precursor or intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Binding to proteins: : It can inhibit or modulate protein activity by binding to active or allosteric sites.

  • Pathway modulation: : Influences signaling pathways, such as kinase or receptor-mediated pathways, thereby altering cellular responses.

Comparison with Similar Compounds

(3-(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-5-yl)methanone is unique due to its combination of a thienopyridine and azetidine structure, differing from simpler analogs like:

  • Thienopyridines without azetidine: : Less sterically complex, fewer interaction sites.

  • Azetidine-containing indoles without thienopyridine: : Differ in electronic properties and reactivity.

Each similar compound possesses distinct chemical properties and applications, highlighting the unique versatility of this compound.

Properties

IUPAC Name

[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c23-19(14-1-2-17-13(9-14)3-6-20-17)22-11-16(12-22)21-7-4-18-15(10-21)5-8-24-18/h1-3,5-6,8-9,16,20H,4,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQNCEHBRKQION-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=CC5=C(C=C4)NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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